molecular formula C10H10NNaO8S2 B1526399 CaMKP Inhibitor CAS No. 52789-62-5

CaMKP Inhibitor

Cat. No.: B1526399
CAS No.: 52789-62-5
M. Wt: 359.3 g/mol
InChI Key: CSERVTGXEOFISN-UHFFFAOYSA-M
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Description

Calcium/calmodulin-dependent protein kinase phosphatase (CaMKP) inhibitors are compounds that specifically inhibit the activity of calcium/calmodulin-dependent protein kinase phosphatase. These inhibitors are crucial in regulating various cellular processes by modulating the activity of calcium/calmodulin-dependent protein kinases, which are involved in numerous signaling pathways, particularly in the cardiovascular and nervous systems .

Mechanism of Action

Target of Action

The primary target of the CaMKP Inhibitor is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) . CaMKII is a multifunctional enzyme and an important nodal signaling molecule in the cardiovascular system, playing a number of roles in Calcium signal transduction pathways that are essential to normal cardiac function .

Mode of Action

The this compound works by inhibiting the activity of CaMKII. This inhibition can lead to a decrease in spontaneous Calcium events and CaMKII phosphorylation of RyR2 . This suggests that the oxidized form of CaMKII (ox-CaMKII) is the main driver of arrhythmogenesis in certain models, with any other activation of CaMKII playing a minor role .

Biochemical Pathways

The this compound affects the cyclic adenosine monophosphate (cAMP) pathway. cAMP is a second messenger that has pleiotropic effects on various biological functions, including those in malignant cells . The downstream effectors of cAMP include cAMP-dependent protein kinase (PKA), exchange protein activated by cAMP (EPAC), and ion channels . cAMP can activate PKA or EPAC and promote cancer cell growth, but it can also inhibit cell proliferation and survival in a context- and cancer type-dependent manner .

Result of Action

The inhibition of CaMKP can have various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, CaMKII inhibition has been shown to prevent cardiac dysfunction, including contractile dysfunction, heart failure with preserved ejection fraction, and arrhythmogenesis .

Action Environment

The action of the this compound can be influenced by various environmental factors. For example, the tumor microenvironment, which involves extracellular matrix, cancer-associated fibroblasts, tumor-infiltrating immune cells, and angiogenesis, plays a critical role in tumor progression . These cells can release cytokines and growth factors that either stimulate or inhibit cAMP production within the tumor microenvironment . This suggests that the efficacy and stability of the this compound could be influenced by these environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CaMKP inhibitors typically involves the formation of an amino-naphthol sulfonic acid structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production of CaMKP inhibitors involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: CaMKP inhibitors primarily undergo substitution reactions due to the presence of reactive sulfonic acid and amino groups. These reactions can be facilitated by various reagents under controlled conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the amino-naphthol sulfonic acid structure, which retain the inhibitory activity against calcium/calmodulin-dependent protein kinase phosphatase .

Comparison with Similar Compounds

Uniqueness: CaMKP inhibitors are unique in their specific targeting of calcium/calmodulin-dependent protein kinase phosphatase, making them valuable tools for studying and modulating calcium-dependent signaling pathways. Their specificity and effectiveness in inhibiting this particular phosphatase set them apart from other kinase inhibitors .

Properties

CAS No.

52789-62-5

Molecular Formula

C10H10NNaO8S2

Molecular Weight

359.3 g/mol

IUPAC Name

sodium;1-amino-8-hydroxy-4-sulfonaphthalene-2-sulfonate;hydrate

InChI

InChI=1S/C10H9NO7S2.Na.H2O/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1

InChI Key

CSERVTGXEOFISN-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)[O-])N.O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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